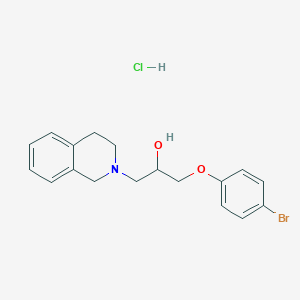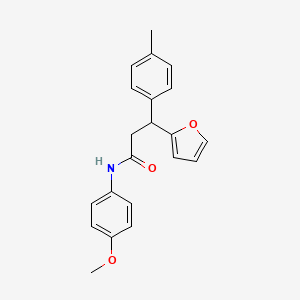![molecular formula C24H32N2O5S2 B4020962 N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020962.png)
N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including activation, protection-deprotection of functional groups, and the formation of key bonds. For compounds like the one , methodologies such as reductive alkylation, condensation reactions, and possibly Pummerer-type reactions might be employed to install the sulfonyl, methoxy, and glycinamide functionalities respectively. These methods provide a framework for the synthesis of sulfonamides and related compounds, which are elaborated in studies by Crich and Smith (2000), demonstrating the activation of thioglycosides for glycoside formation, and by Fernández et al. (2014), detailing the base-catalyzed sulfa-Michael reaction for sulfone synthesis (Crich & Smith, 2000); (Fernández et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques allow for the determination of the spatial arrangement of atoms within the molecule, critical for understanding its reactivity and interaction with biological targets. The studies by Xie et al. (2004) on related cyclohexene derivatives provide insights into the stereochemistry and structural elucidation of complex organic molecules (Xie, Meyers, & Robinson, 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound is likely influenced by the presence of the sulfonyl and methoxy groups, which can participate in various reactions, including nucleophilic substitution, elimination, and addition reactions. The glycinamide linkage may also undergo condensation and hydrolysis reactions under specific conditions. Studies like those by Sedlák et al. (1997) and Tominaga et al. (1992) can provide a basis for understanding the reactivity patterns of compounds containing similar functional groups (Sedlák et al., 1997); (Tominaga et al., 1992).
Physical Properties Analysis
The physical properties of organic compounds, including solubility, melting point, and boiling point, are significantly influenced by their molecular structure. The presence of methoxy and sulfonyl groups typically increases solubility in organic solvents, while the cyclohexyl and glycinamide moieties might affect the compound's crystallinity and melting point. Insights into the physical properties of similar compounds can be gleaned from the work of Yamada et al. (2006), who explored the synthesis and properties of cyclohexene derivatives (Yamada et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to understanding the behavior of complex molecules in various environments. The functional groups present in the compound suggest potential sites for chemical modifications and reactivity towards specific reagents, which can be crucial for further chemical transformations or interactions with biological molecules. The study by Golub and Becker (2015) on the methoxylation of piperidine derivatives offers a perspective on how similar functional groups might behave under electrochemical conditions (Golub & Becker, 2015).
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S2/c1-30-19-12-14-21(15-13-19)33(28,29)26(22-10-6-7-11-23(22)31-2)18-24(27)25-16-17-32-20-8-4-3-5-9-20/h6-7,10-15,20H,3-5,8-9,16-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVKUJOLMKDBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2CCCCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4020883.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4020884.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4020886.png)
![4-methoxy-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4020893.png)
![6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020898.png)
![1-[3-(2-furyl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B4020907.png)
![ethyl 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020915.png)

![7-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020931.png)

![7,7-dimethyl-N-(4-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020956.png)
![7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020969.png)
![1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4020977.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4020984.png)